![molecular formula C20H17N5 B14226757 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- CAS No. 821783-97-5](/img/structure/B14226757.png)
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- is a complex organic compound that features a pyrazine ring substituted with pyridinyl and quinolinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired pyrazine ring with the appropriate substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound can be used in the study of enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for biochemical research.
Medicine
In medicine, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- has potential applications in drug development. Its unique structure may allow it to act as a lead compound for designing new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar quinoline and pyrazole structure but differ in their specific substituents and functional groups.
Pyridine derivatives: These compounds contain a pyridine ring and may have similar chemical properties but differ in their overall structure and reactivity.
Uniqueness
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- is unique due to its specific combination of pyridinyl and quinolinyl groups attached to a pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
821783-97-5 |
|---|---|
Fórmula molecular |
C20H17N5 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(2-pyridin-4-ylethyl)-5-quinolin-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C20H17N5/c1-2-4-18-16(3-1)11-17(12-23-18)19-13-25-20(14-24-19)22-10-7-15-5-8-21-9-6-15/h1-6,8-9,11-14H,7,10H2,(H,22,25) |
Clave InChI |
CIDPLOHBWNIWAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=N3)NCCC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


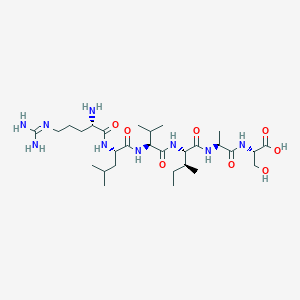
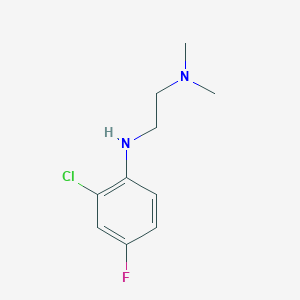
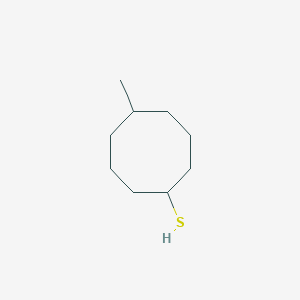
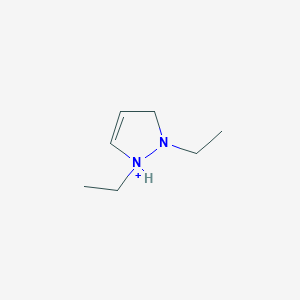
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)
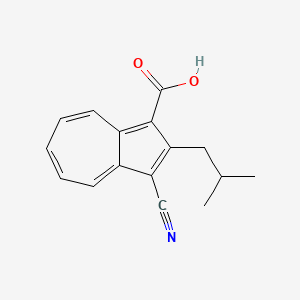
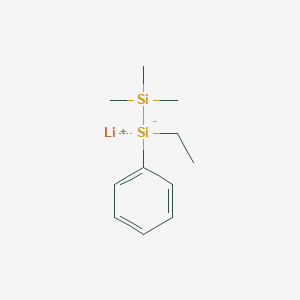
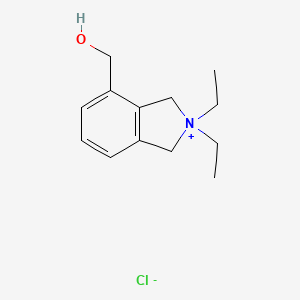
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
